molecular formula C6H4BrClFN B1524954 4-Bromo-2-chloro-3-fluoroaniline CAS No. 1349719-24-9

4-Bromo-2-chloro-3-fluoroaniline

Cat. No. B1524954
M. Wt: 224.46 g/mol
InChI Key: LWXPESLUKLZKEK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-3-fluoroaniline involves the halogenation (bromination) of 2-haloaniline (2-fluoroaniline) in the presence of a catalyst . The reaction conditions include the use of sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-chloro-3-fluoroaniline is 224.46 g/mol . The compound has a density of 1.8±0.1 g/cm³ and a molar volume of 124.1±3.0 cm³ .


Chemical Reactions Analysis

4-Bromo-2-chloro-3-fluoroaniline is used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluoroaniline has a boiling point of 262.7±35.0 °C at 760 mmHg and a flash point of 112.7±25.9 °C . It has a molar refractivity of 43.1±0.3 cm³ and a polarizability of 17.1±0.5 10^-24 cm³ .

Scientific Research Applications

Specific Applications

  • Synthesis of 4-amino-3-fluorophenyl boronic acid

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-fluoroaniline is used in the synthesis of 4-amino-3-fluorophenyl boronic acid .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Tradizolid and various pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : 4-Bromo-3-fluoroaniline is an intermediate used for the synthetic preparation of Tradizolid and various pharmaceuticals .
    • Method : It’s also used in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .
    • Results : The source did not provide specific results or outcomes obtained from this application .

Safety And Hazards

4-Bromo-2-chloro-3-fluoroaniline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

4-Bromo-2-chloro-3-fluoroaniline is used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls . Its future directions are likely to be influenced by advancements in these areas.

properties

IUPAC Name

4-bromo-2-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPESLUKLZKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279032
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-fluoroaniline

CAS RN

1349719-24-9
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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